(S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate

Catalog No.
S14029590
CAS No.
M.F
C13H17BrClNO2
M. Wt
334.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarb...

Product Name

(S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate

IUPAC Name

tert-butyl N-[(1S)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

InChI

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m0/s1

InChI Key

KQNRMISRZVQOTB-QMMMGPOBSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C

(S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate is a chemical compound characterized by the molecular formula C13H18BrClN2O2C_{13}H_{18}BrClN_2O_2 and a molecular weight of approximately 334.64 g/mol. This compound belongs to the class of carbamates, which are esters derived from carbamic acid. The structure features a tert-butyl group attached to an ethyl chain, which is further substituted with a 2-bromo-4-chlorophenyl moiety. The presence of halogen atoms, specifically bromine and chlorine, enhances the compound's lipophilicity and potential biological interactions, making it of interest in medicinal chemistry and agrochemical applications.

Typical for carbamate compounds:

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Hydrolysis: Under acidic or basic conditions, the carbamate group can hydrolyze to form the corresponding amine and carbon dioxide.
  • Reduction: The carbamate can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: The compound may also undergo oxidation reactions to form oxides or hydroxides using agents such as potassium permanganate or hydrogen peroxide.

While specific biological activities for (S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Carbamates are generally known for their roles as insecticides, herbicides, and pharmaceuticals. The halogen substituents in this compound may enhance its biological activity by increasing binding affinity to biological targets, such as enzymes and receptors involved in metabolic pathways .

The synthesis of (S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate typically involves several steps:

  • Starting Materials: The synthesis begins with (S)-(-)-1-(2-bromo-4-chlorophenyl)ethylamine hydrochloride and di-tert-butyl dicarbonate.
  • Reaction Conditions: The reaction is usually carried out in dichloromethane with triethylamine as a base at room temperature. This setup helps facilitate the nucleophilic substitution reaction.
  • Purification: After completion, the reaction mixture is diluted, washed, and purified through methods such as column chromatography to isolate the desired product .

(S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate has potential applications across various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as an intermediate in drug development targeting specific biological pathways.
  • Agricultural Chemicals: Its properties may also lend it utility as an agrochemical agent, particularly in pest control formulations.
  • Research: It can be used in biochemical studies to explore interactions with enzymes or receptors .

Interaction studies involving (S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate typically focus on its binding affinity to biological receptors or enzymes. Such studies elucidate its mechanism of action and potential side effects when used in pharmaceutical contexts. Specific interactions may include:

  • Binding to enzymes involved in metabolic pathways.
  • Modulation of receptor activity that influences cellular signaling processes .

Several compounds share structural similarities with (S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity
(R)-tert-Butyl 1-(4-bromophenyl)ethylcarbamate578729-21-2Different halogen position0.80
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate147353-95-5Hydroxy substitution0.76
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate214973-83-8Variation in alkane chain0.96
(R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate1187932-25-7Different bromine position0.98
(S)-N-Boc-1-(3-bromophenyl)ethylamine477312-85-9N-Boc protection on amine0.98

These compounds illustrate variations in halogen positioning and additional functional groups, which can significantly affect their biological activity and applications. The unique substitution pattern on (S)-tert-butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate contributes to its distinct reactivity profile compared to other similar carbamates .

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

333.01312 g/mol

Monoisotopic Mass

333.01312 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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